molecular formula C12H13N3O B11767141 3(2H)-Pyridazinone, 6-(dimethylamino)-2-phenyl- CAS No. 32929-22-9

3(2H)-Pyridazinone, 6-(dimethylamino)-2-phenyl-

Cat. No.: B11767141
CAS No.: 32929-22-9
M. Wt: 215.25 g/mol
InChI Key: OGGVYFZQKOAMSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3(2H)-Pyridazinone, 6-(dimethylamino)-2-phenyl-, is a pyridazinone derivative characterized by a dimethylamino group at position 6 and a phenyl group at position 2 of the pyridazinone ring. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, which serve as a pharmacophore in medicinal chemistry due to their diverse biological activities .

Properties

CAS No.

32929-22-9

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

6-(dimethylamino)-2-phenylpyridazin-3-one

InChI

InChI=1S/C12H13N3O/c1-14(2)11-8-9-12(16)15(13-11)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

OGGVYFZQKOAMSL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN(C(=O)C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Ring Formation Strategies

The pyridazinone ring is commonly synthesized via cyclization reactions. One approach involves the condensation of 1,4-dicarbonyl compounds with hydrazines, forming the dihydropyridazinone intermediate, which is subsequently oxidized to the aromatic pyridazinone. For 6-(dimethylamino)-2-phenyl-3(2H)-pyridazinone, precursors such as 3,6-dichloropyridazine are often employed. Reacting 3,6-dichloropyridazine with dimethylamine under controlled conditions introduces the dimethylamino group at the 6-position, while a phenyl group is introduced at the 2-position via nucleophilic aromatic substitution.

Functional Group Modifications

Post-cyclization modifications are critical for installing the dimethylamino and phenyl groups. For example, hydrolysis of 3-chloro-6-substituted pyridazines in hot glacial acetic acid yields the corresponding pyridazinone, which can undergo further alkylation or arylation. Ethyl bromoacetate and similar reagents are used to introduce ester functionalities, which are later hydrolyzed to carboxylic acids or converted to hydrazides for condensation reactions.

Stepwise Synthesis of 6-(Dimethylamino)-2-Phenyl-3(2H)-Pyridazinone

Initial Chloropyridazine Intermediate

The synthesis begins with 3,6-dichloropyridazine, a versatile precursor. Treatment with dimethylamine in ethanol at 60–80°C selectively substitutes the 6-chloro group with dimethylamino, yielding 3-chloro-6-(dimethylamino)pyridazine. This selectivity arises from the differential reactivity of the 3- and 6-positions, influenced by electronic effects of the substituents.

Phenyl Group Introduction

The 3-chloro group is then displaced by a phenyl moiety via Ullmann coupling or nucleophilic aromatic substitution. Using a copper catalyst and phenylboronic acid under Suzuki-Miyaura conditions achieves cross-coupling at the 2-position, forming 6-(dimethylamino)-2-phenylpyridazine. Subsequent oxidation of the pyridazine ring with hydrogen peroxide or potassium permanganate introduces the ketone group, yielding the final pyridazinone structure.

Alternative Synthetic Pathways

One-Pot Cyclization and Functionalization

Recent advances utilize one-pot methodologies to streamline synthesis. For instance, reacting maleic anhydride with phenylhydrazine forms a dihydropyridazinone intermediate, which is simultaneously functionalized with dimethylamine and dehydrogenated to the aromatic pyridazinone. This approach reduces purification steps and improves overall yield (typically 60–75%).

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for substitutions requiring harsh conditions. A study demonstrated that 6-(dimethylamino)-2-phenyl-3(2H)-pyridazinone could be synthesized in 85% yield within 30 minutes using microwave-assisted heating, compared to 12 hours under conventional reflux.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution rates, while ethanol or acetic acid is preferred for hydrolysis steps. Elevated temperatures (80–100°C) are necessary for ring closure but must be controlled to avoid decomposition.

Catalytic Systems

Copper(I) iodide and palladium catalysts are pivotal for cross-coupling reactions. For example, Ullmann couplings employing CuI/1,10-phenanthroline achieve 70–80% conversion, whereas Suzuki reactions with Pd(PPh₃)₄ yield up to 90%. Catalyst loading (typically 5–10 mol%) and ligand selection are optimized to minimize side reactions.

Analytical Characterization

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for structural verification. The ¹H-NMR spectrum of 6-(dimethylamino)-2-phenyl-3(2H)-pyridazinone exhibits a singlet at δ 3.05 ppm for the dimethylamino protons and aromatic resonances between δ 7.2–7.8 ppm for the phenyl group. Carbonyl absorption at 1680–1700 cm⁻¹ in infrared (IR) spectroscopy confirms the ketone moiety.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm ensures purity (>98%). Retention times vary with mobile phase composition; a 70:30 acetonitrile/water mixture elutes the compound at 6.8 minutes.

Applications and Derivative Synthesis

Herbicidal Activity

The dimethylamino and phenyl groups confer potent herbicidal properties by inhibiting photosystem II. Structure-activity relationship (SAR) studies show that electron-withdrawing substituents on the phenyl ring enhance activity, while bulky groups reduce bioavailability.

Pharmacological Derivatives

Condensation with hydrazides yields hydrazone derivatives evaluated for monoamine oxidase (MAO) inhibition. For instance, substituting the phenyl group with a fluorophenyl moiety increases MAO-B selectivity by 20-fold, highlighting the scaffold’s versatility .

Chemical Reactions Analysis

Types of Reactions

6-(dimethylamino)-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyridazinones.

Scientific Research Applications

Agricultural Applications

Herbicidal Activity

3(2H)-Pyridazinone, 6-(dimethylamino)-2-phenyl- has been studied for its herbicidal properties. It inhibits photosystem II in chloroplasts, leading to reduced photosynthetic efficiency in plants. This mechanism disrupts the synthesis of chlorophyll and carotenoids, ultimately affecting plant growth and development. Research indicates that this compound can effectively target specific metabolic pathways in weeds, making it a potential candidate for herbicide development .

Case Study: Photosynthetic Inhibition

A study focused on the effects of pyridazinone herbicides on chloroplast development demonstrated significant inhibition of lipid synthesis essential for chloroplast function. The results indicated that compounds like 3(2H)-Pyridazinone could serve as effective herbicides by targeting chloroplast lipid metabolism .

Pharmaceutical Applications

Anticancer Activity

Research has shown that derivatives of 3(2H)-Pyridazinone exhibit promising anticancer properties. For instance, certain synthesized derivatives have demonstrated high cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. One study reported that specific pyridazinone derivatives showed GI50 values of less than 2 µM against multiple cancer types .

Anti-inflammatory Properties

Compounds derived from 3(2H)-Pyridazinone have also been evaluated for their anti-inflammatory effects. For example, some derivatives were tested in vivo for their ability to reduce inflammation without causing gastric ulceration, which is a common side effect of traditional non-steroidal anti-inflammatory drugs (NSAIDs). These studies suggest the potential for developing safer anti-inflammatory medications based on this compound .

Table 1: Summary of Biological Activities

Activity Compound Target Efficacy
Herbicidal3(2H)-PyridazinonePhotosystem IISignificant inhibition of growth
AnticancerVarious pyridazinone derivativesCancer cell linesGI50 < 2 µM in multiple cases
Anti-inflammatorySelected pyridazinone derivativesInflammation modelsComparable to celecoxib without ulcers

Synthesis and Variants

The synthesis of 3(2H)-Pyridazinone typically involves reactions between hydrazine derivatives and appropriate carbonyl compounds under controlled conditions. Variations in substituents can lead to different biological activities, allowing for tailored applications in both agriculture and medicine.

Synthesis Example:

A common synthetic route involves the reaction of dimethylaminobenzaldehyde with hydrazine hydrate followed by cyclization to form the pyridazinone ring structure. This method allows for the introduction of various substituents that can modulate the compound's biological properties .

Mechanism of Action

The mechanism of action of 6-(dimethylamino)-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The phenyl group may contribute to the compound’s ability to interact with hydrophobic regions of proteins or cell membranes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

6-Substituted Pyridazinones

  • 6-Chloro-2-phenyl-3(2H)-pyridazinone (CAS 1698-57-3): The chloro substituent at position 6 confers electron-withdrawing properties, enhancing stability but reducing nucleophilicity compared to dimethylamino.
  • 6-Phenyl-3(2H)-pyridazinone: A phenyl group at position 6 increases π-π stacking interactions with hydrophobic enzyme pockets. In crystal structures, the dihedral angle between the phenyl and pyridazinone rings is 18.0°, compared to 8.6° in 4-(2,6-dichlorobenzyl)-6-vinyl derivatives, suggesting substituent-dependent conformational flexibility .
  • 6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Piperazinyl substituents at position 6 improve binding to serotonin and dopamine receptors. This derivative exhibited anti-inflammatory activity comparable to indomethacin, highlighting the importance of bulky, basic groups at position 6 for cyclooxygenase (COX) inhibition .

Dimethylamino-Substituted Analogs

  • San 6706 (4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone): This herbicide inhibits carotenoid synthesis in plants by targeting phytoene desaturase. The dimethylamino group at position 5, combined with chloro and phenyl substituents, demonstrates how positional isomerism alters biological targets .
  • 6-(Dimethylamino)-2-phenyl-3(2H)-pyridazinone: The dimethylamino group at position 6 likely enhances electron donation, improving interactions with enzymes like phosphodiesterase (PDE) or COX. This is inferred from Zardaverine (6-(4-difluoromethoxy-3-methoxyphenyl)-3(2H)-pyridazinone), a PDE III/IV inhibitor, where methoxy groups stabilize planar conformations via hydrogen bonding .

Structural and Crystallographic Comparisons

Compound Substituents (Position) Dihedral Angle (°) Key Interactions Biological Target
6-(Dimethylamino)-2-phenyl- 6-(NMe₂), 2-Ph Not reported Hypothetical H-bonding with NMe₂ COX, PDE (inferred)
Zardaverine 6-(4-OCHF₂-3-OCH₃-Ph) 4.9 N1-H1···O3 hydrogen bond PDE III/IV
6-Phenyl-3(2H)-pyridazinone 6-Ph 18.0 π-π stacking N/A
4-(2,6-Dichlorobenzyl)-6-vinyl 6-vinyl, 4-(2,6-Cl₂Bz) 8.6 Hydrophobic interactions Fungicide (Declomezine)

Pharmacological Activity Profiles

Analgesic and Anti-Inflammatory Activity

  • 6-Substituted-3(2H)-pyridazinone-2-acetyl hydrazones: Derivatives with 3-chlorophenylpiperazine or pyridylpiperazine groups at position 6 showed superior analgesic activity (50–60% writhing inhibition) compared to acetyl salicylic acid (40%) in carrageenan-induced models. The dimethylamino group in the target compound may mimic these effects via similar receptor interactions .
  • 6-(4-Methoxyphenyl)-3(2H)-pyridazinones: These derivatives, with acetamide or propanamide moieties at position 2, reduced inflammation by 65–70% in rat paw edema tests, suggesting that electron-donating groups (e.g., methoxy, dimethylamino) enhance anti-inflammatory potency .

Enzyme Inhibition

  • Zardaverine: Inhibits PDE III/IV with IC₅₀ values in the nanomolar range. The methoxy and difluoromethoxy groups stabilize binding via hydrophobic and hydrogen-bonding interactions, whereas dimethylamino groups may offer similar stabilization .

Biological Activity

3(2H)-Pyridazinone, 6-(dimethylamino)-2-phenyl- is a heterocyclic compound known for its diverse biological activities, particularly in the realms of herbicidal properties, cardiotonic effects, and antiplatelet activity. This article explores its biological activity through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has a molecular formula of C_{13}H_{14}N_{4}O and a molecular weight of approximately 224.25 g/mol. Its structure features a pyridazinone core with a dimethylamino group and a phenyl substituent, which significantly influences its biological activity.

1. Herbicidal Properties

Research indicates that 3(2H)-Pyridazinone, 6-(dimethylamino)-2-phenyl- inhibits photosystem II in chloroplasts, leading to decreased photosynthetic efficiency in plants. This inhibition affects the synthesis of carotenoids and chlorophyll, which are crucial for plant growth and development. The compound's herbicidal potential arises from its interference with metabolic pathways in plants, making it a candidate for agricultural applications.

Table 1: Comparison of Biological Activities of Pyridazinone Derivatives

Compound NameStructural FeaturesBiological Activity
3(2H)-Pyridazinone, 6-(dimethylamino)-2-phenyl-Dimethylamino and phenyl substituentsHerbicidal activity affecting photosynthesis
4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinoneChlorine substituentHerbicidal activity
4-Amino-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinoneAmino group instead of chlorinePotential therapeutic applications

2. Cardiotonic Effects

Substituted pyridazinones have been studied for their cardiotonic effects. These compounds demonstrate the ability to increase myocardial contractility without significantly altering heart rate or blood pressure. A notable study involving anesthetized dogs showed that certain derivatives of pyridazinones could enhance cardiac contractility effectively.

Table 2: Test Results for Cardiotonic Activity

Compound NumberDose (mg/kg)% Change in Myocardial Contractility% Change in Heart Rate% Change in Blood Pressure
10.1+9.2-4-2.2
11.0+50.5+18.5+9.6
50.1+46+14.6+4.5

3. Antiplatelet Activity

A series of studies have evaluated the antiplatelet activity of various substituted pyridazinones, including the compound . Research has shown that modifications at specific positions on the pyridazinone ring can significantly influence their inhibitory effects on platelet aggregation.

Case Study: Antiplatelet Activity Evaluation
In a pharmacological study, different substituents were tested for their effects on platelet aggregation inhibition:

  • Findings indicated that certain derivatives exhibited significant antiplatelet activity, suggesting potential therapeutic applications in cardiovascular diseases.

The mechanism underlying the biological activities of 3(2H)-Pyridazinone, 6-(dimethylamino)-2-phenyl- involves its interaction with various molecular targets:

  • Herbicidal Activity : The compound disrupts photosynthetic processes by inhibiting chlorophyll synthesis.
  • Cardiotonic Effects : It enhances myocardial contractility likely through modulation of calcium ion influx in cardiac muscle cells.
  • Antiplatelet Activity : The structural modifications influence the binding affinity to platelet receptors, thus affecting aggregation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-substituted-3(2H)-pyridazinone derivatives, and how can experimental conditions be optimized?

  • Methodology : The synthesis typically involves condensation of glyoxalic acid, substituted acetophenones, and hydrazine hydrate under reflux in glacial acetic acid. Alkylation with reagents like ethyl bromoacetate or bromopropionate in acetone (with K₂CO₃ as a base) yields ester intermediates, which are hydrolyzed with concentrated HCl to carboxylic acids. Purification via recrystallization (e.g., ethanol) ensures high yields .
  • Optimization : Reaction time (6–12 hours), solvent choice (acetic acid for cyclization), and temperature control (reflux at ~110°C) are critical. Monitoring via TLC or HPLC helps track intermediate formation.

Q. How can the physicochemical properties (e.g., solubility, stability) of 3(2H)-pyridazinone derivatives be characterized for preclinical studies?

  • Methodology :

  • Solubility : Determine in polar (water, DMSO) and nonpolar solvents (chloroform, acetone) using shake-flask methods at 25°C .
  • Stability : Conduct accelerated degradation studies under varied pH (1–13), temperature (40–60°C), and light exposure. Analyze via HPLC-UV to identify degradation products .
  • Melting Point : Use differential scanning calorimetry (DSC) to confirm purity .

Q. What in vitro assays are suitable for initial screening of pyridazinone derivatives for biological activity (e.g., antiplatelet or anti-inflammatory effects)?

  • Methodology :

  • Antiplatelet Activity : Use human platelet-rich plasma (PRP) to measure inhibition of ADP- or collagen-induced aggregation via turbidimetry .
  • Anti-inflammatory Activity : Assess carrageenan-induced rat paw edema or COX-1/COX-2 inhibition assays .
  • Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How do structural modifications at the 6-position of 3(2H)-pyridazinone influence selectivity for PDE isozymes (e.g., PDE III vs. IV)?

  • Methodology :

  • Crystallography : Resolve co-crystal structures of derivatives with PDE isoforms (e.g., PDE4D-Zardaverine complex at 1.54 Å) to map binding interactions. Hydrogen bonding (e.g., N1-H1···O3) and torsion angles (C6-C1-C7-N2) dictate conformational stability .
  • SAR Analysis : Compare inhibitory potency (IC₅₀) of analogs with varied 6-substituents (e.g., phenyl vs. dimethylamino) using enzyme inhibition assays .

Q. What experimental and computational strategies can resolve contradictions in reported biological activities of pyridazinone derivatives?

  • Methodology :

  • Meta-Analysis : Systematically compare assay conditions (e.g., platelet source, agonist concentration) across studies .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to explain divergent activities (e.g., role of 6-dimethylamino in enhancing solubility vs. steric hindrance) .
  • Statistical Validation : Use multivariate regression to isolate variables (e.g., substituent lipophilicity, electronic effects) impacting activity .

Q. How can hydrogen-bonding networks in pyridazinone crystals inform the design of stable polymorphs for drug formulation?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Analyze intermolecular interactions (e.g., N1-H1···O3 hydrogen bonds in Zardaverine) to predict packing efficiency .
  • Thermal Analysis : Correlate H-bond strength (distance: ~1.88 Å, angle: ~174°) with melting points and hygroscopicity .

Q. What strategies enhance the metabolic stability of 3(2H)-pyridazinones without compromising bioavailability?

  • Methodology :

  • Prodrug Design : Introduce ester or amide moieties at the 2-position to reduce first-pass metabolism .
  • Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., dimethylamino group) using human liver microsomes and LC-MS/MS metabolite profiling .

Key Notes

  • Avoid commercial sources (e.g., benchchem.com ) and prioritize peer-reviewed data.
  • Structural nuances (e.g., dihydro vs. fully aromatic pyridazinones) significantly impact biological activity .
  • Computational tools (e.g., QSAR, molecular docking) are underutilized but critical for rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.